molecular formula C8H11NO2 B133145 3,5-Dimethoxyaniline CAS No. 10272-07-8

3,5-Dimethoxyaniline

Cat. No.: B133145
CAS No.: 10272-07-8
M. Wt: 153.18 g/mol
InChI Key: WNRGWPVJGDABME-UHFFFAOYSA-N
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Description

3,5-Dimethoxyaniline (CAS: 10272-07-8) is an aromatic amine with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. It features two methoxy (-OCH₃) groups at the 3- and 5-positions of the benzene ring and an amine (-NH₂) group at the 1-position.

This compound is a versatile intermediate in organic synthesis, notably for constructing biologically active molecules. It serves as a precursor for aminoflavones, quinolones, and benzimidazoles, which have applications in anticancer and antimicrobial drug development . Its reactivity is influenced by the electron-donating methoxy groups, which enhance nucleophilicity at the amine site, making it suitable for electrophilic substitution and coupling reactions .

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

Reaction Mechanism and Catalytic Systems

The reduction of 3,5-dimethoxynitrobenzene to 3,5-dimethoxyaniline via catalytic hydrogenation is a cornerstone of industrial production. Adapted from methodologies described in patent US5041671A , this process employs platinum or palladium catalysts supported on carbon (5% Pt/C or Pd/C) under hydrogen pressures of 5–20 bar. The reaction proceeds via a three-step mechanism:

  • Adsorption of hydrogen onto the catalyst surface.

  • Electrophilic attack on the nitro group, forming a nitroso intermediate.

  • Further reduction to the primary amine, with water as a byproduct.

Key parameters influencing yield and reaction rate include:

  • Temperature : Optimal range of 80–110°C, balancing kinetic efficiency against catalyst degradation.

  • Solvent : Aromatic solvents like xylene prevent side reactions and facilitate product isolation .

  • Co-catalysts : Morpholine or triethylamine (0.5–1.0 eq) enhance catalyst longevity by neutralizing acidic byproducts .

Table 1: Comparative Hydrogenation Conditions for this compound Synthesis

ParameterLaboratory-Scale Industrial-Scale
Catalyst Loading5% Pt/C (1–2 wt%)5% Pt/C (0.5–1 wt%)
H₂ Pressure10–15 bar15–20 bar
Reaction Time60–90 min30–45 min
Yield94–99%97–99%
Purity (HPLC)≥98%≥99.5%

Industrial-Scale Implementation

Continuous flow reactors dominate industrial production due to their superior heat and mass transfer capabilities. In a typical setup :

  • Feedstock Preparation : 3,5-Dimethoxynitrobenzene is dissolved in xylene (20–30% w/v) and mixed with a catalyst slurry.

  • Reactor Configuration : Multi-stage fixed-bed reactors maintain isothermal conditions via external cooling.

  • Product Isolation : Post-reaction, the catalyst is filtered under nitrogen, and the solvent is removed via vacuum distillation. The crude amine is precipitated by cooling the aqueous filtrate to 5–10°C, yielding a crystalline product with ≤0.2% impurities .

Nucleophilic Aromatic Substitution

Methoxylation of Dihalogenated Anilines

This compound can be synthesized from 3,5-dichloroaniline via nucleophilic substitution with methoxide ions. This two-step process involves:

  • Formation of Sodium Methoxide : Generated in situ from methanol and sodium hydroxide.

  • Displacement Reaction : Conducted at 150–180°C in dimethylformamide (DMF), achieving 70–85% conversion over 12–24 hours.

Optimization of Reaction Conditions

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance methoxide nucleophilicity.

  • Catalysts : Copper(I) iodide (5–10 mol%) accelerates substitution rates via Ullmann-type coupling .

  • Side Reactions : Competing hydrolysis to 3,5-dihydroxyaniline is mitigated by maintaining anhydrous conditions.

Methylation of Dihydroxyaniline Derivatives

Stepwise Synthesis from Resorcinol

A cost-effective route involves methylating 3,5-dihydroxyaniline, derived from resorcinol (1,3-dihydroxybenzene):

  • Amination : Resorcinol reacts with aqueous ammonia at 200°C under autogenous pressure, yielding 3,5-dihydroxyaniline (60–70% yield).

  • Methylation : Treatment with methyl iodide (2.2 eq) and potassium carbonate in acetone at 60°C for 8 hours installs methoxy groups (85–90% yield).

Table 2: Methylation Efficiency with Different Agents

Methylating AgentSolventTemperature (°C)Yield (%)
Methyl IodideAcetone6085–90
Dimethyl SulfateDMF8075–80
Trimethyl PhosphateToluene10065–70

Challenges in Selective Methylation

  • Over-Methylation : Excess methylating agent leads to N-methylated byproducts.

  • Solvent Purity : Residual water hydrolyzes methyl iodide, reducing efficiency.

Comparative Analysis of Synthetic Routes

Yield and Purity Considerations

  • Catalytic Hydrogenation : Highest yields (97–99%) and purity, but requires specialized equipment.

  • Nucleophilic Substitution : Moderate yields (70–85%), suitable for small-scale synthesis.

  • Methylation : Cost-effective but generates stoichiometric waste (e.g., NaCl, KI).

Environmental and Economic Impact

  • Waste Streams : Hydrogenation produces minimal waste compared to methylation (2.5 kg NaCl per kg product).

  • Catalyst Recycling : Pt/C catalysts can be reused 10–15 times after regeneration .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Research

One significant application of DMA is in the synthesis of novel anticancer compounds. For instance, a study synthesized N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) using DMA. This compound exhibited notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia). The study found no signs of toxicity in animal models even at high doses, suggesting potential for further development as an anticancer agent .

Synthesis of Benzimidazoles

DMA is also utilized in the synthesis of dimethoxy-activated benzimidazoles. These compounds have shown promise in various biological applications, including antimicrobial and anticancer activities. The process involves the reaction of DMA with various acyl chlorides to produce substituted benzimidazoles .

Conductive Polymers

DMA serves as a precursor for the synthesis of conductive polymers such as poly(3,5-dimethoxyaniline). These polymers are studied for their potential applications in electronic devices due to their electrical conductivity and stability. Research has demonstrated that the oxidation of DMA can lead to polymers with enhanced electrochemical properties, making them suitable for sensors and other electronic applications .

Composite Materials

The incorporation of DMA-derived polymers into composite materials has been explored to improve mechanical properties and thermal stability. For example, studies have shown that blending DMA-based polymers with other materials can enhance their structural integrity while maintaining lightweight characteristics, ideal for aerospace and automotive applications.

Soil Contamination Studies

DMA has been investigated for its potential role in environmental chemistry, particularly in studies related to soil contamination. Its low toxicity levels make it a candidate for evaluating soil screening values (SVs) across Europe, which is crucial for assessing ecological risks associated with chemical pollutants .

Case Studies

StudyApplicationFindings
Synthesis of G4AnticancerExhibited antiproliferative activity against cancer cell lines without toxicity .
Synthesis of BenzimidazolesAntimicrobialDemonstrated biological activities effective against various pathogens .
Poly(this compound)Conductive PolymersEnhanced electrochemical properties suitable for electronic devices .
Soil Screening ValuesEnvironmental ChemistryLow toxicity levels support its use in assessing ecological risks .

Mechanism of Action

The mechanism of action of 3,5-Dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups enhance its nucleophilicity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures .

Comparison with Similar Compounds

Structural Isomers and Derivatives

Table 1: Key Structural Analogs of 3,5-Dimethoxyaniline

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol)
2,4-Dimethoxyaniline 2734-70-5 2-OCH₃, 4-OCH₃ C₈H₁₁NO₂ 153.18
2,5-Dimethoxyaniline 102-56-1 2-OCH₃, 5-OCH₃ C₈H₁₁NO₂ 153.18
3,4-Dimethoxyaniline 6315-89-5 3-OCH₃, 4-OCH₃ C₈H₁₁NO₂ 153.18
3,4,5-Trimethoxyaniline 14703-44-1 3,4,5-OCH₃ C₉H₁₃NO₃ 183.21
2,6-Dichloro-3,5-dimethoxyaniline 872509-56-3 3,5-OCH₃, 2,6-Cl C₈H₉Cl₂NO₂ 222.07

Key Observations :

  • Electronic Effects : The positions of methoxy groups significantly alter electronic density. For example, this compound exhibits higher symmetry and balanced electron donation compared to asymmetric isomers like 2,4-Dimethoxyaniline, which may exhibit regioselectivity in reactions .
  • Steric Effects : 3,4,5-Trimethoxyaniline has three methoxy groups, increasing steric hindrance but enhancing electron-donating capacity, which can improve binding in biological targets .

Table 2: Comparative Reactivity in Key Reactions

Reaction Type This compound 3,4,5-Trimethoxyaniline 2,4-Dimethoxyaniline
Enamino Ester Synthesis 68% yield (with 4% byproduct) N/A 87% yield (no byproduct)
Benzimidazole Cyclization Efficient (via Pd-catalyzed reduction) Requires harsher conditions Lower efficiency
P-Glycoprotein Inhibition 37% inhibition at 10 μM 58% inhibition at 10 μM Not reported

Key Findings :

  • Enamino Ester Synthesis: this compound yields 68% of the desired product but generates a byproduct (N-aryl-enaminoamide), likely due to competing reactions at the amine site. In contrast, 2,4-Dimethoxyaniline achieves 87% yield under identical conditions, highlighting positional effects on reaction pathways .
  • Benzimidazole Formation : The 3,5-dimethoxy substitution facilitates smooth cyclization to benzimidazoles, whereas 3,4,5-Trimethoxyaniline may require additional optimization due to steric constraints .

Key Insights :

  • P-Glycoprotein Inhibition : Increasing methoxy groups (e.g., 3,4,5-Trimethoxyaniline) enhances inhibitory potency, likely due to improved hydrophobic interactions with the target .
  • Anticancer Potential: Derivatives of this compound, such as N-(3,5-Dimethoxyphenyl)acridin-9-amine, exhibit DNA-binding properties, a mechanism less pronounced in other isomers .

Physicochemical Properties

  • Solubility : this compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Its isomers, such as 2,4-Dimethoxyaniline, show similar solubility profiles but differ in crystallization behavior due to molecular symmetry .
  • Stability : The compound is sensitive to oxidation, requiring storage under inert conditions. Halogenated derivatives (e.g., 2,6-Dichloro-3,5-dimethoxyaniline) exhibit enhanced stability .

Biological Activity

3,5-Dimethoxyaniline (DMA) is an organic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of DMA, including its synthesis, antioxidant, antibacterial, and anticancer activities.

Chemical Structure and Synthesis

This compound is characterized by its two methoxy groups attached to the aniline structure, which significantly influences its reactivity and biological properties. The compound can be synthesized through various methods, including diazotization followed by reduction processes. Notably, DMA has been used as a precursor in synthesizing other biologically active compounds, such as piceatannol .

Antioxidant Activity

Research has demonstrated that DMA exhibits notable antioxidant properties. A study investigating the antioxidant activity of DMA derivatives found that certain derivatives effectively scavenged DPPH radicals. The most potent derivatives showed high radical scavenging activity, indicating that modifications to the DMA structure can enhance its antioxidant capacity .

CompoundDPPH Scavenging Activity (%)
3b85
3c90
3d92

These findings suggest that DMA and its derivatives could serve as potential antioxidants in therapeutic applications.

Antibacterial Activity

The antibacterial activity of DMA has also been explored. In a comparative study of various aniline derivatives, DMA showed significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that DMA is effective against common pathogens such as E. coli and Staphylococcus aureus.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus25

These results highlight the potential of DMA as a candidate for developing antibacterial agents .

Anticancer Activity

The anticancer properties of DMA have been investigated in several studies. One notable research effort focused on the synthesis of urea derivatives from DMA and their subsequent evaluation against various cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like Doxorubicin .

For instance:

CompoundCancer Cell LineIC50 (µM)
7PACA217.8
8HCT11622.4
9HePG212.4

These findings suggest that DMA-derived compounds may offer new avenues for cancer therapy by targeting multiple pathways involved in tumor growth and proliferation.

Case Studies

  • Antioxidant Efficacy : A study evaluated the antioxidant potential of various DMA derivatives using DPPH assays and found significant activity correlating with structural modifications.
  • Antibacterial Properties : Another investigation assessed the antibacterial effects of DMA against clinical isolates and confirmed its efficacy in inhibiting bacterial growth.
  • Anticancer Activity : A recent study synthesized novel compounds from DMA and tested them against multiple cancer cell lines, demonstrating promising results in reducing cell viability.

Properties

IUPAC Name

3,5-dimethoxyaniline
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InChI

InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRGWPVJGDABME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0065018
Record name 3,5-Dimethoxyaniline
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Molecular Weight

153.18 g/mol
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CAS No.

10272-07-8
Record name 3,5-Dimethoxyaniline
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Record name 3,5-Dimethoxyaniline
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Record name Benzenamine, 3,5-dimethoxy-
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Record name 3,5-Dimethoxyaniline
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Record name 3,5-dimethoxyaniline
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Synthesis routes and methods I

Procedure details

2 g of dry 3,5-dimethoxyphenol was dissolved in 25 mL dry THF and cooled in an ice bath. To this solution was added 2.25 g of diethylazodicarboxylate (DEAD), 6 g of triphenylphosphine and 1 mL of ammonium chloride (NH4Cl). The mixture was stirred for 20 minutes. The mixture was warmed to room temperature and stirred for an additional 30 minutes. Silica gel was added to remove DEAD, triphenylphosphine, and excess ammonia, yielding 3,5-dimethoxyaniline.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
diethylazodicarboxylate
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethoxy aniline 1 (5 g, 32.6 mmol) in xylene (20 mL) was taken in a 100 mL round bottom flask equipped with a reflux condenser and a dropping funnel and heated at 130° C. under nitrogen atmosphere. 2,2,6-trimethyl4H-1, 3-dioxin-4-one (4.64 g, 32.6 mmol) was then added dropwise for 25 min. Heating was continued at 125-130° C. for additional 3 h (TLC hexane : ethyl acetate, 6:4 Rf=0.3). The reaction mixture was cooled to 50° C. and xylene was removed under vacuum to get oily residue. The residue obtained was purified by column chromatography (silica gel hexane:ethyl acetate 4:1) to get product 1 N-(3,5-dimethoxyphenyl)-3-oxo-butanamide (9, 7.2 g) in 93% yield as an oily liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethoxyaniline
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3,5-Dimethoxyaniline
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Reactant of Route 5
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